N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 2,5-dimethoxyphenyl group and a sulfur-containing 1,4-diazaspiro[4.5]deca-1,3-dienyl moiety. This compound belongs to the broader class of N-(substituted phenyl)acetamides, which are pivotal intermediates in synthesizing heterocyclic compounds with applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-17-7-9-18(10-8-17)23-24(28-25(27-23)13-5-4-6-14-25)32-16-22(29)26-20-15-19(30-2)11-12-21(20)31-3/h7-12,15H,4-6,13-14,16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSFGTFRVYNFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCC3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations based on diverse research findings.
Synthesis and Structural Characterization
The compound can be synthesized through a series of chemical reactions involving the appropriate precursors. The structural features are typically characterized using techniques such as:
- Elemental Analysis
- Fourier Transform Infrared Spectroscopy (FT-IR)
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- X-ray Crystallography
These methods help confirm the molecular structure and purity of the compound, which is crucial for subsequent biological activity assessments.
Antiproliferative Effects
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from 2,5-dimethoxyphenyl moieties have shown promising results in inhibiting the proliferation of human colon (HCT-116), leukemia (K562), and breast (MDA-MB-231) cancer cells.
The mechanism through which this compound exerts its effects may involve interaction with specific receptors or pathways. Notably, compounds with similar structures have been identified as agonists for serotonin receptors (5-HT2A and 5-HT2C), indicating potential neuroactive properties.
In particular, CYB210010, a related compound, demonstrated high agonist potency at these receptors while showing selectivity over others like 5-HT1A and adrenergic α2A receptors. This selectivity is crucial for minimizing side effects while maximizing therapeutic potential.
Case Studies
Case Study 1: Neuroplasticity Induction
In a study investigating the effects of CYB210010 on gene expression related to neuroplasticity in the frontal cortex of rodents, it was found that administration led to increased expression of genes involved in synaptic plasticity. This suggests that this compound may have applications in treating neurodegenerative conditions or enhancing cognitive functions.
Case Study 2: Safety Profile Evaluation
Another study focused on evaluating the safety profile of related compounds indicated that they did not cause significant adverse effects even at high doses. This is particularly relevant for potential therapeutic applications where long-term administration may be necessary.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
In contrast, the 4-chloro-2-nitro groups in the analogue are electron-withdrawing, reducing reactivity but stabilizing charge-transfer interactions . The spiro ring in the target compound imposes steric and conformational constraints, which may enhance binding specificity in biological systems compared to flexible sulfonyl or unsubstituted analogues.
Sulfur Group Impact :
- The sulfanyl (–S–) group in the target compound can participate in hydrogen bonding and metal coordination, whereas the methylsulfonyl (–SO₂–) group in the analogue primarily engages in dipole-dipole interactions. This distinction may influence crystallinity and packing efficiency, as seen in the intermolecular C–H⋯O interactions of the analogue .
Synthetic Complexity :
- The spiro ring system in the target compound likely requires advanced synthetic strategies (e.g., cyclization or ring-closing metathesis), contrasting with the straightforward acetylation used for simpler analogues .
Research Findings and Data
Hypothetical Crystallographic Comparison (Based on Structural Analogues)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
